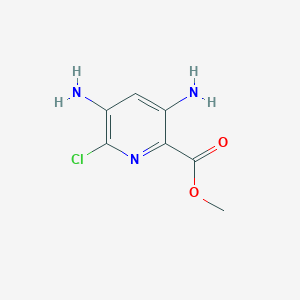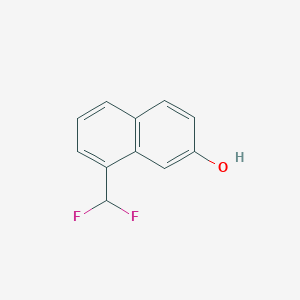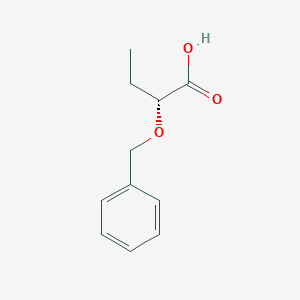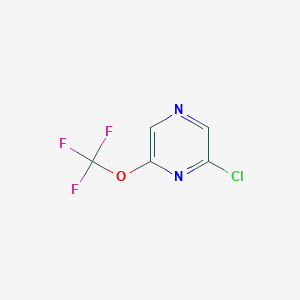
Methyl 3,5-diamino-6-chloropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-diamino-6-chloropicolinate is a chemical compound with the molecular formula C7H8ClN3O2 It is known for its unique structure, which includes a chlorinated pyridine ring substituted with amino groups and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diamino-6-chloropicolinate typically involves the chlorination of picolinic acid derivatives followed by amination and esterification reactions. One common method includes the following steps:
Chlorination: Picolinic acid is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce amino groups at the 3 and 5 positions.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl 3,5-diamino-6-chloropicolinate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base are typical.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
Methyl 3,5-diamino-6-chloropicolinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 3,5-diamino-6-chloropicolinate exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
- Methyl 3,5-diamino-6-chloropyridine-2-carboxylate
Uniqueness
Methyl 3,5-diamino-6-chloropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
methyl 3,5-diamino-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7(12)5-3(9)2-4(10)6(8)11-5/h2H,9-10H2,1H3 |
InChIキー |
KLZDVVGZLIISLV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C(C=C1N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)



![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)
![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)

![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)


